7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one
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Overview
Description
7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a chloro group at the 7th position and a pentyl group at the 1st position of the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-1,6-naphthyridine with pentylamine in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,4-dihydro-1,6-naphthyridin-4-one: Lacks the pentyl group at the 1st position.
7-Chloro-1-ethyl-1,4-dihydro-1,6-naphthyridin-4-one: Contains an ethyl group instead of a pentyl group.
7-Chloro-1-cyclopropyl-1,4-dihydro-1,6-naphthyridin-4-one: Features a cyclopropyl group at the 1st position.
Uniqueness
The presence of the pentyl group at the 1st position in 7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one imparts unique physicochemical properties and biological activities compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
7-chloro-1-pentyl-1,6-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-3-4-6-16-7-5-12(17)10-9-15-13(14)8-11(10)16/h5,7-9H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOKZEUVXRTSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=O)C2=CN=C(C=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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